molecular formula C10H8N2O3 B12912628 4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 75825-84-2

4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12912628
CAS No.: 75825-84-2
M. Wt: 204.18 g/mol
InChI Key: CUJNCYFYJFQDSS-UHFFFAOYSA-N
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Description

4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one (CID 13219265) is a pyrazol-3-one derivative supplied for research and development purposes. This compound belongs to a class of heterocycles known for their significant tautomerism, existing in equilibrium between 1,2-dihydro-3H-pyrazol-3-one and 1H-pyrazol-3-ol forms, a property that can influence its reactivity and interaction in biological systems . Pyrazol-3-one scaffolds are of high interest in medicinal chemistry due to their diverse biological activities. Researchers utilize these compounds as key precursors in the synthesis of more complex molecules for various applications, including the development of antimicrobial and anti-tubercular agents . The 2-hydroxybenzoyl substituent in this particular molecule may further modulate its properties, such as its ability to coordinate with metals or engage in specific molecular interactions. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheet prior to handling.

Properties

CAS No.

75825-84-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-(2-hydroxybenzoyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)9(14)7-5-11-12-10(7)15/h1-5,13H,(H2,11,12,15)

InChI Key

CUJNCYFYJFQDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNNC2=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine and Ethyl Acetoacetate Route

One of the most common and reliable methods involves the reaction of hydrazine hydrate with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5-one, which is then functionalized with the 2-hydroxybenzoyl group.

Procedure:

  • Ethyl acetoacetate is slowly added to a stirred solution of hydrazine hydrate in ethanol at controlled temperature (~60 °C) to form the pyrazolone intermediate.
  • The reaction mixture is cooled, and the solid pyrazolone is filtered, washed, and recrystallized from ethanol for purity.
  • The pyrazolone is then reacted with 2-hydroxybenzoyl hydrazide or 2-hydroxybenzaldehyde derivatives under reflux conditions in ethanol, often with the addition of acetic acid as a catalyst.
  • The reaction is monitored by thin-layer chromatography (TLC) until completion.
  • The product is isolated by filtration or extraction, followed by recrystallization.

Key parameters:

Step Conditions Notes
Pyrazolone formation 60 °C, 1 hour stirring Temperature control critical
Functionalization with 2-hydroxybenzoyl Reflux in ethanol, 7-10 hours, acetic acid catalyst Reaction time varies with substituents
Purification Recrystallization from ethanol Ensures high purity

This method yields the target compound with good purity and moderate to high yields (typically 60-80%) depending on reaction conditions and substituents.

One-Pot Multi-Component Synthesis

A more recent approach involves a one-pot reaction combining methyl o-hydroxybenzoylpyruvate, aryl aldehydes, and primary amines in ethanol with acetic acid catalysis. This method facilitates the formation of functionalized pyrazolone derivatives including 4-(2-hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one analogs.

Procedure:

  • Aryl aldehyde and primary amine are mixed in dry ethanol at room temperature and stirred briefly.
  • Methyl o-hydroxybenzoylpyruvate is added, and the mixture is heated to 40 °C.
  • Acetic acid is added, and the mixture is refluxed at 80 °C for 20 hours.
  • The reaction progress is monitored by TLC.
  • Upon completion, the mixture is cooled, and the product is isolated by filtration or concentration and recrystallization.

Advantages:

  • One-pot synthesis reduces purification steps.
  • Mild reaction conditions.
  • Good yields (up to 70%) reported.
Parameter Condition Outcome
Solvent Absolute ethanol Good solubility and reaction medium
Temperature 40 °C initial, then reflux 80 °C Optimized for yield and purity
Reaction time 20 hours Ensures complete conversion
Catalyst Acetic acid Facilitates condensation

This method is efficient for synthesizing various substituted pyrazolones with hydroxybenzoyl groups.

Alternative Methods Using Hydrazide Intermediates

Another approach involves preparing hydrazide intermediates such as N′-(4-methoxybenzyl)-4-hydroxybenzohydrazide, which are then refluxed with ethyl acetoacetate to yield substituted pyrazolones.

Procedure:

  • Hydrazide is synthesized by reacting 4-hydroxybenzohydrazide with appropriate benzyl derivatives.
  • The hydrazide is refluxed with ethyl acetoacetate in ethanol for 7-10 hours.
  • The reaction mixture is cooled and poured into ice water to precipitate the product.
  • The crude product is filtered, dried, and recrystallized from ethanol.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Hydrazine + Ethyl Acetoacetate Hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzoyl derivatives 60 °C for pyrazolone formation; reflux with 2-hydroxybenzoyl derivatives 7-10 h 60-80 Simple, well-established Longer reaction times
One-pot multi-component Methyl o-hydroxybenzoylpyruvate, aryl aldehyde, primary amine Room temp stirring, then reflux 80 °C for 20 h with acetic acid ~70 One-pot, fewer purification steps Requires precise control of conditions
Hydrazide intermediate route Hydrazide derivatives, ethyl acetoacetate Reflux in ethanol 7-10 h Moderate Allows structural diversity Multi-step synthesis of hydrazide

Research Findings and Optimization Notes

  • Solvent choice : Ethanol and methanol are preferred solvents due to their polarity and ability to dissolve reactants effectively.
  • Catalyst use : Acetic acid is commonly used to catalyze condensation and cyclization reactions, improving yields.
  • Temperature control : Moderate heating (40-80 °C) is optimal; higher temperatures may lead to side reactions.
  • Reaction monitoring : TLC is essential to track reaction progress and avoid overreaction or decomposition.
  • Purification : Recrystallization from ethanol or ethanol-water mixtures yields high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazolone ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while electrophilic aromatic substitution can introduce various substituents.

Major Products Formed

    Oxidation: Formation of 4-(2-Oxobenzoyl)-1H-pyrazol-3(2H)-one.

    Reduction: Formation of 4-(2-Hydroxybenzyl)-1H-pyrazol-3(2H)-one.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 4-(2-hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that this compound can scavenge free radicals effectively, which may contribute to its potential therapeutic effects against conditions such as cancer and cardiovascular diseases .

Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. This property positions it as a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity
There is evidence supporting the antimicrobial activity of 4-(2-hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one against various bacterial strains. This characteristic could be harnessed in the development of new antibiotics or preservatives in food and pharmaceuticals .

Agricultural Applications

Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its ability to inhibit certain enzymes in pests suggests that it could be effective in controlling agricultural pests without harming beneficial insects . Field trials are necessary to evaluate its efficacy and safety in real-world agricultural settings.

Materials Science

Polymer Development
In materials science, 4-(2-hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one has been explored for its application in polymer chemistry. It can be used as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength . Research into this area is ongoing, with a focus on creating sustainable materials with improved performance characteristics.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various pyrazolone derivatives, including 4-(2-hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one. The results indicated that this compound had a higher radical scavenging capacity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In research conducted by the International Journal of Antimicrobial Agents, the antimicrobial activity of 4-(2-hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one was tested against several strains of bacteria including E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects at low concentrations, suggesting its potential for further development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxybenzoyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological macromolecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Name Substituents/R-Groups Melting Point (°C) Key Structural Features
4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one 2-hydroxybenzoyl at C4 N/A Benzoyl group with intramolecular H-bonding
Compound q () 4-hydroxy-3,5-dimethoxyphenyl 178–180 Methoxy groups enhance lipophilicity
Compound t () 3,5-dichloro-2-hydroxyphenyl 178–180 Chloro groups increase electronegativity
4b () 4-chlorophenyl, imidazolidinone 203–204 Imidazolidinone moiety for rigidity
4g () Phenyl, methylimidazolidinone N/A Bulky substituents reduce solubility

Key Observations :

  • Hydroxy vs.
  • Melting Points: Chloro- and methoxy-substituted pyrazolones (e.g., q, t) show similar melting points (~178–180°C), while imidazolidinone derivatives (e.g., 4b) have higher melting points (>200°C), suggesting increased crystallinity due to rigid heterocycles .

Key Observations :

  • Schiff Base Formation : The target compound’s hydroxybenzoyl group could enable Schiff base synthesis via condensation with amines, similar to methods in and .
  • XRD Validation : Analogs in were structurally validated using SHELX software (e.g., SHELXL, SHELXS), a standard for small-molecule crystallography .

Key Observations :

  • Antimicrobial Potential: Schiff bases with hydroxyquinoline or anthracene substituents () show potent activity (MIC = 12.5 µg/mL), suggesting that the target compound’s hydroxybenzoyl group may enhance similar effects .
  • Metal Chelation : The hydroxybenzoyl group could act as a tridentate ligand (O, N, O), similar to vanillin-derived Schiff bases in , enabling coordination with transition metals like Cu(II) or Co(II) .

Biological Activity

4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one, also known by its CAS number 75825-84-2, is an organic compound belonging to the pyrazolone class. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C10H8N2O3
  • Molecular Weight : 204.18 g/mol
  • IUPAC Name : 4-(2-hydroxybenzoyl)-1,2-dihydropyrazol-3-one
  • CAS Number : 75825-84-2

The biological activity of 4-(2-Hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one is primarily attributed to its ability to interact with various biological macromolecules. The hydroxybenzoyl group can form hydrogen bonds with proteins and nucleic acids, while the pyrazolone ring facilitates π-π interactions. These interactions may modulate enzyme activity or receptor binding, leading to the observed pharmacological effects .

Antimicrobial Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure of related compounds can enhance their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.9 μg/mL against Neisseria gonorrhoeae .

CompoundTarget BacteriaMIC (μg/mL)
4-AHPsN. gonorrhoeae0.9
Pyrazolone DerivativeE. coli10
Pyrazolone DerivativeS. aureus5

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various models. For example, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The analgesic effects were comparable to standard anti-inflammatory drugs like diclofenac in hot plate tests .

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been explored extensively. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation at concentrations similar to established chemotherapeutics like Doxorubicin while exhibiting lower cytotoxicity towards normal cells .

Compound TypeCancer Cell LineIC50 (μM)
Polyfluoroalkyl-containing 4-AHPsHeLa5
Standard ChemotherapyHeLa5

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated a series of 4-Arylhydrazinylidene-5-(polyfluoroalkyl)pyrazol-3-ones for their antimicrobial properties. The results indicated that structural modifications significantly influenced their activity against various bacterial strains .
  • Anti-inflammatory Mechanism :
    Another investigation focused on the anti-inflammatory mechanisms of pyrazolone derivatives, revealing that they could effectively block TRPV1 receptors involved in pain perception and inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-hydroxybenzoyl)-1,2-dihydro-3H-pyrazol-3-one, and what are the critical reaction parameters?

  • Methodology : The compound is typically synthesized via condensation reactions between pyrazolone derivatives and substituted benzaldehydes under acidic or catalytic conditions. For example, 4-aminopyrazolone reacts with aromatic aldehydes in methanol with acetic acid as a catalyst to form Schiff base derivatives. Key parameters include reaction temperature (e.g., 30°C for optimal yield), solvent polarity, and stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Signals at δ 2.31–3.64 ppm correspond to methyl groups, while aromatic protons appear between δ 6.81–8.54 ppm. The imine proton (CH=N) is typically observed as a singlet near δ 8.5 ppm .
  • IR : Stretching vibrations for C=O (pyrazolone) appear at ~1650 cm⁻¹, and phenolic O-H bonds are detected near 3200–3500 cm⁻¹ .
  • UV-Vis : Absorption bands at ~250–350 nm arise from π→π* transitions in conjugated systems (e.g., aromatic rings and enone groups) .

Q. What steps are involved in single-crystal X-ray diffraction (XRD) analysis for structural confirmation?

  • Methodology :

Crystal growth via slow evaporation or diffusion methods.

Data collection using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL.

Validation using software like CrysAlis PRO and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize the geometry of this compound and predict its electronic properties?

  • Methodology :

  • Use Gaussian 09 with B3LYP/6-31G(d) basis sets to compute equilibrium geometry and frontier molecular orbitals (HOMO/LUMO).
  • Compare theoretical vibrational frequencies (IR) with experimental data to validate the model.
  • Predict reactivity indices (e.g., electrophilicity) from HOMO-LUMO gaps .

Q. What strategies resolve electron density discrepancies or disorder in crystal structures during refinement?

  • Methodology :

  • Apply restraints (e.g., SIMU, DELU) in SHELXL to model disordered regions.
  • Use difference Fourier maps to locate missing hydrogen atoms.
  • Validate thermal parameters (ADPs) and occupancy factors for partial disorder .

Q. How is molecular docking analysis designed to evaluate the bioactivity of this compound against viral targets?

  • Methodology :

Prepare the ligand (compound) and target protein (e.g., viral protease) using AutoDock Tools.

Define the active site grid based on co-crystallized inhibitors.

Perform docking simulations (Lamarckian genetic algorithm) and analyze binding poses for hydrogen bonds, hydrophobic interactions, and docking scores (ΔG).

Validate results with MD simulations (e.g., GROMACS) to assess stability .

Q. How does substituent variation on the pyrazolone ring influence biological activity?

  • Methodology :

  • Synthesize analogs with substituents (e.g., -Cl, -OCH₃) at positions 3 and 5 of the pyrazolone ring.
  • Compare bioactivity (e.g., IC₅₀ in antiviral assays) and correlate with electronic (Hammett σ) or steric parameters (Taft’s Es).
  • Use QSAR models to predict activity trends .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) as per user guidelines.
  • Structural ambiguity in XRD data requires cross-validation with spectroscopic and computational methods .
  • Bioactivity predictions should be experimentally verified using in vitro assays .

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